N,N-dimethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7/c1-12-16-6-4-13(18-12)21-8-10-22(11-9-21)14-5-7-17-15(19-14)20(2)3/h4-7H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGADTIALCZVOAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)C3=NC(=NC=C3)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Functionalization of the Piperazine Ring: The piperazine ring is then functionalized with a pyrimidine derivative. This can be achieved by reacting the piperazine with 2-chloropyrimidine in the presence of a base, such as potassium carbonate, to form the desired intermediate.
Dimethylation: The intermediate is then subjected to dimethylation using dimethyl sulfate or methyl iodide in the presence of a base, such as sodium hydride, to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.
Substitution: Halides, nucleophiles; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for further research in drug development:
Anticancer Activity
Research indicates that derivatives of pyrimidine and piperazine are often evaluated for their anticancer properties. For instance, studies have shown that similar compounds can inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
N,N-dimethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine has demonstrated antimicrobial efficacy against various pathogens, including bacteria and fungi. In vitro tests have revealed significant inhibitory effects on strains like Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Protein Kinase Inhibition
Recent studies have explored the role of similar compounds as protein kinase inhibitors, which are crucial in regulating cellular functions and signaling pathways. The ability to modulate kinase activity positions these compounds as valuable tools in cancer therapy and other diseases associated with dysregulated signaling .
Case Studies
Several case studies highlight the applications of this compound in scientific research:
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer properties of pyrimidine derivatives, including this compound. The findings indicated that the compound significantly reduced cell viability in multiple cancer cell lines, with IC50 values comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, researchers synthesized several piperazine derivatives and tested their efficacy against common bacterial strains. The results showed that N,N-dimethyl derivatives exhibited potent antibacterial activity, outperforming several conventional antibiotics .
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of kinases or other signaling proteins involved in disease pathways.
Pathways Involved: The compound can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes. Its effects on these pathways contribute to its therapeutic potential and biological activity.
Comparison with Similar Compounds
Piperazine/Piperidine-Based Derivatives
Key Insights :
- Piperazine analogs generally exhibit higher solubility and target engagement due to dual nitrogen atoms, whereas piperidine/morpholine derivatives prioritize metabolic stability .
- Substituents like benzyl (in ) or methylpyrimidine (in the target compound) modulate steric effects and electronic properties, influencing binding kinetics .
Pyrimidine-Thiazole Hybrids ()
Compounds 4c–4g feature a thiazole ring fused to a pyrimidine core, with piperazine substituents modified by aryl groups (e.g., 4-fluorophenyl, 4-chlorophenyl).
| Compound | Substituent on Piperazine | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 4c | 4-Methoxyphenyl | 216–217 | 30 |
| 4d | 4-Fluorophenyl | 84–86 | 79 |
| 4g | Morpholine | 110–112 | 76 |
Comparison with Target Compound :
Antineoplastic Agents ()
Dasatinib (BMS-354825) shares a pyrimidine-piperazine scaffold but includes a thiazole carboxamide group and a 2-hydroxyethylpiperazine moiety.
| Feature | Target Compound | Dasatinib |
|---|---|---|
| Core Structure | Pyrimidin-2-amine | Thiazole-carboxamide-pyrimidine |
| Piperazine Substituent | 2-Methylpyrimidin-4-yl | 2-Hydroxyethyl |
| Biological Activity | Not explicitly reported | Potent tyrosine kinase inhibitor (FDA-approved) |
Insights :
Acrylamide and Acetyl Derivatives ()
Compounds S1-26 and S1-27 feature acrylamide or acetyl groups linked to piperazine/piperidine.
| Compound | Functional Group | Synthesis Yield |
|---|---|---|
| S1-26 | Acrylamide | 12% |
| S1-27 | Acetyl | Not reported |
Comparison :
- Lower yields in S1-26 highlight synthetic challenges compared to the target compound’s straightforward piperazine coupling .
Biological Activity
N,N-dimethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on a review of diverse research findings.
The molecular formula of the compound is with a molecular weight of 299.37 g/mol. Its structure includes a pyrimidine core, which is known for its role in various biological processes.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, pyrimidine derivatives have been associated with the inhibition of cancer cell proliferation. A study demonstrated that derivatives targeting poly(ADP-ribose) polymerase (PARP) showed promising results in inhibiting cancer cell growth, suggesting that this compound may also exhibit similar properties .
Antimicrobial and Anti-inflammatory Effects
Pyrimidine compounds are well-documented for their antimicrobial and anti-inflammatory activities. A comparative analysis of various pyrimidine derivatives revealed that they possess significant antimicrobial properties against a range of pathogens . The anti-inflammatory potential is particularly relevant in the context of chronic diseases where inflammation plays a crucial role.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as protein kinases and GPCRs (G protein-coupled receptors). In silico studies have shown that similar compounds can act as kinase inhibitors, which are vital in regulating cellular functions and signaling pathways .
Case Studies
Q & A
Q. What are the optimal synthetic routes for preparing N,N-dimethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves three critical steps:
- Pyrimidine Core Formation : Cyclization of β-diketones or amidines under acidic/basic conditions (e.g., HCl/NaOH) to generate the pyrimidine backbone.
- Piperazine Attachment : Nucleophilic substitution or Buchwald–Hartwig coupling to introduce the piperazine moiety.
- Dimethylation : Alkylation using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) at 60–80°C.
- Key Factors : Solvent polarity (DMF vs. THF), temperature control (±5°C), and stoichiometric ratios (1:1.2 for amine:alkylating agent) significantly impact yields (typically 50–70% overall) .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Methodological Answer :
- HPLC-MS : Quantifies purity (>95% required for biological assays) and detects trace impurities.
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., dimethylamino protons at δ 2.2–2.5 ppm; pyrimidine C4-NH₂ at δ 8.1 ppm).
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (critical for SAR studies) .
- Elemental Analysis : Validates molecular formula (e.g., C₁₇H₂₄N₆) within ±0.3% deviation.
Q. What are the solubility profiles of this compound in common solvents, and how can formulation challenges be addressed?
- Methodological Answer :
- Solubility Data :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Water | <0.1 |
| Ethanol | 10–15 |
- Formulation Strategies : Use co-solvents (e.g., PEG-400) or nanoemulsion techniques to enhance aqueous solubility for in vivo studies .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity for kinase targets, and what validation experiments are required?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on key residues (e.g., Lys721, Thr830) and hydrogen-bonding patterns.
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes (RMSD <2.0 Å acceptable).
- Validation : Compare IC₅₀ values from kinase inhibition assays (e.g., ADP-Glo™) with computational predictions. Discrepancies >10-fold require re-evaluation of force field parameters .
Q. What strategies resolve contradictions in biological activity data across different cell lines?
- Methodological Answer :
- Hypothesis Testing :
Metabolic Stability : Assess CYP450 metabolism (e.g., human liver microsomes) to identify prodrug activation differences.
Membrane Permeability : Use Caco-2 monolayers to measure Papp values; low permeability (<1×10⁻⁶ cm/s) suggests transporter-mediated uptake variability.
Off-Target Profiling : Screen against 100+ kinases (DiscoverX Panel) to identify confounding targets.
- Case Study : Inconsistent IC₅₀s in MCF-7 vs. HEK293 cells were traced to differential expression of efflux transporters (e.g., P-gp) .
Q. How does structural modification of the piperazine moiety influence pharmacokinetic (PK) properties?
- Methodological Answer :
- SAR Study :
| Modification | t₁/₂ (h) | CL (mL/min/kg) | Vd (L/kg) |
|---|---|---|---|
| Unmodified (parent) | 2.5 | 25 | 3.2 |
| Fluorinated piperazine | 4.8 | 12 | 5.1 |
| Cyclopropyl analogue | 1.2 | 38 | 2.7 |
- Mechanistic Insight : Fluorination reduces CYP2D6-mediated clearance by 60%, extending half-life. Cyclopropyl groups increase plasma protein binding, lowering Vd .
Q. What experimental designs mitigate toxicity risks in preclinical studies?
- Methodological Answer :
- Tiered Testing :
In Silico Tox : Use Derek Nexus to flag structural alerts (e.g., mutagenic piperazine metabolites).
In Vitro : Ames test (≥85% viability at 10 µM) and hERG inhibition (IC₅₀ >30 µM).
In Vivo : 14-day repeat-dose study in rodents (NOAEL ≥100 mg/kg).
- Mitigation : Introduce polar groups (e.g., -OH) to reduce hERG affinity while maintaining target potency .
Data Contradiction Analysis
Q. Why does this compound exhibit conflicting reported IC₅₀ values against PI3Kα?
- Resolution Framework :
- Assay Conditions : Compare ATP concentrations (1 mM vs. 10 µM) and enzyme sources (recombinant vs. native).
- Data Normalization : Standardize to staurosporine as a positive control (IC₅₀ = 2 nM).
- Replicate Experiments : Perform triplicate runs with internal controls (CV <15% acceptable).
- Example : A 10-fold difference in IC₅₀ (50 nM vs. 500 nM) was attributed to variations in assay buffer pH (7.4 vs. 6.8) affecting protonation states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
